molecular formula C12H16ClNO B14338335 2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride CAS No. 100595-96-8

2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride

Cat. No.: B14338335
CAS No.: 100595-96-8
M. Wt: 225.71 g/mol
InChI Key: SLQVHPCGONHBGQ-UHFFFAOYSA-N
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Description

2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a propenone backbone with a dimethylamino methyl group and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride typically involves the reaction of a propenone derivative with a dimethylamino methyl group and a phenyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
  • 3-(dimethylamino)-1-(5-methyl-3-phenyl-4-isoxazolyl)-2-propen-1-one
  • 2-Propen-1-one, 3-(dimethylamino)-1-(4-methylphenyl)-

Uniqueness

2-Propen-1-one, 2-((dimethylamino)methyl)-1-phenyl-, hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a propenone backbone with a dimethylamino methyl group and a phenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

100595-96-8

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-[(dimethylamino)methyl]-1-phenylprop-2-en-1-one;hydrochloride

InChI

InChI=1S/C12H15NO.ClH/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11;/h4-8H,1,9H2,2-3H3;1H

InChI Key

SLQVHPCGONHBGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=C)C(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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